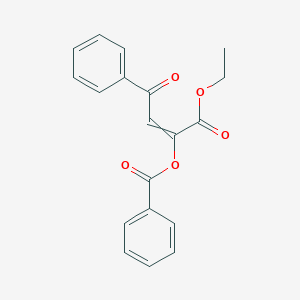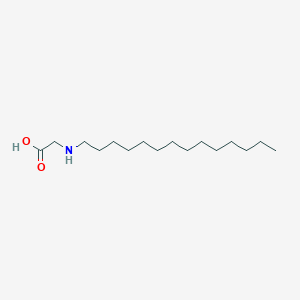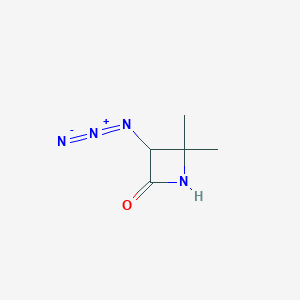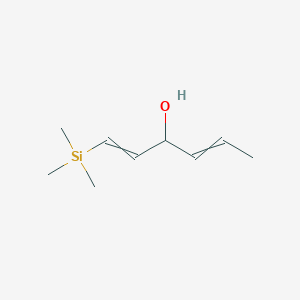
Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate is a chemical compound that belongs to the class of phosphonates It features a unique structure with a phosphonate group attached to an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate typically involves the reaction of dimethyl phosphite with an appropriate imidazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can react with the phosphonate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a hydroxyl group .
科学的研究の応用
Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit certain enzymes and disrupt metabolic pathways. This property is particularly useful in the development of antimicrobial and anticancer agents .
類似化合物との比較
Similar Compounds
- Dimethyl phosphite
- Diethyl phosphite
- 5-Imidazolinone derivatives
Uniqueness
Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate is unique due to its combined imidazolidinone and phosphonate structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable compound in multiple fields.
特性
CAS番号 |
81618-22-6 |
|---|---|
分子式 |
C5H11N2O5P |
分子量 |
210.13 g/mol |
IUPAC名 |
4-dimethoxyphosphoryl-5-hydroxyimidazolidin-2-one |
InChI |
InChI=1S/C5H11N2O5P/c1-11-13(10,12-2)4-3(8)6-5(9)7-4/h3-4,8H,1-2H3,(H2,6,7,9) |
InChIキー |
BXVYXQREERNQBZ-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C1C(NC(=O)N1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


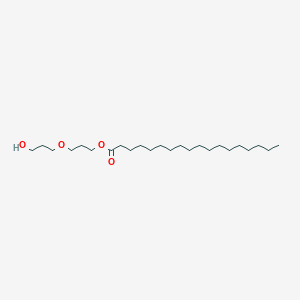
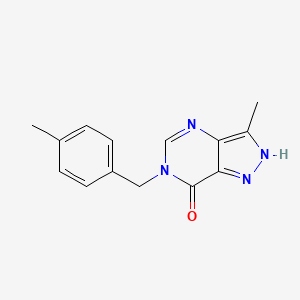
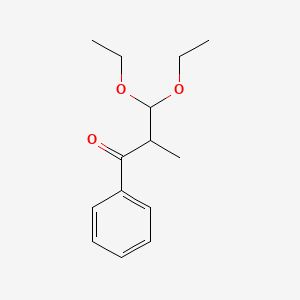

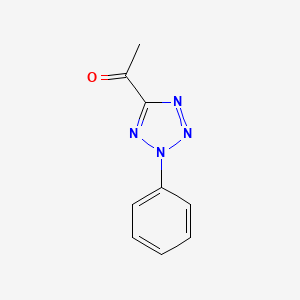
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
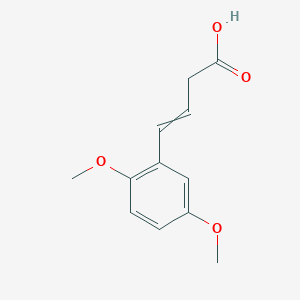
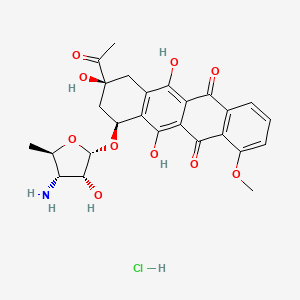
![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
